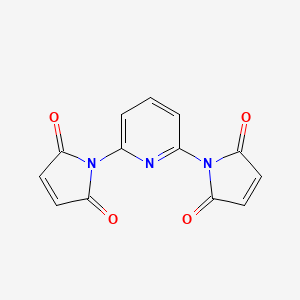
N,N'-pyridine-2,6-diylbismaleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-pyridine-2,6-diylbismaleimide: is a heterocyclic compound that features a pyridine ring substituted with two maleimide groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pyridine-2,6-diylbismaleimide typically involves the reaction of pyridine-2,6-diamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or dimethylformamide. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N,N’-pyridine-2,6-diylbismaleimide can be achieved through a continuous flow process. This involves the use of automated reactors where pyridine-2,6-diamine and maleic anhydride are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-pyridine-2,6-diylbismaleimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The maleimide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Pyridine-2,6-diylbismaleimide alcohol derivatives.
Substitution: N-substituted pyridine-2,6-diylbismaleimide derivatives.
Applications De Recherche Scientifique
N,N’-pyridine-2,6-diylbismaleimide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of N,N’-pyridine-2,6-diylbismaleimide involves its ability to interact with various molecular targets. The maleimide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The pyridine ring can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Comparaison Avec Des Composés Similaires
N,N’-pyridine-2,6-diylbismaleimide can be compared with other similar compounds such as:
N,N’-pyridine-2,6-diylbis(thiourea): Similar structure but with thiourea groups instead of maleimide groups. It has different reactivity and applications.
N,N’-pyridine-2,6-diylbis(carboxamide): Contains carboxamide groups, leading to different coordination chemistry and biological activities.
N,N’-pyridine-2,6-diylbis(sulfonamide): Features sulfonamide groups, which impart different chemical and biological properties.
The uniqueness of N,N’-pyridine-2,6-diylbismaleimide lies in its dual maleimide functionality, which allows for versatile chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
6331-34-6 |
|---|---|
Formule moléculaire |
C13H7N3O4 |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
1-[6-(2,5-dioxopyrrol-1-yl)pyridin-2-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H7N3O4/c17-10-4-5-11(18)15(10)8-2-1-3-9(14-8)16-12(19)6-7-13(16)20/h1-7H |
Clé InChI |
RIJSFLCTBDHBBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


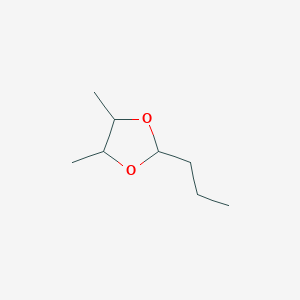

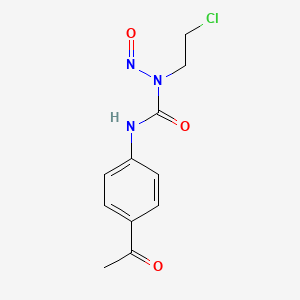
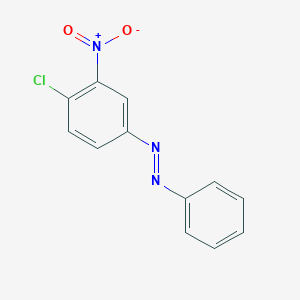




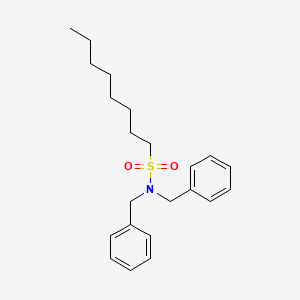
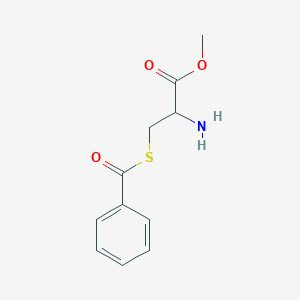
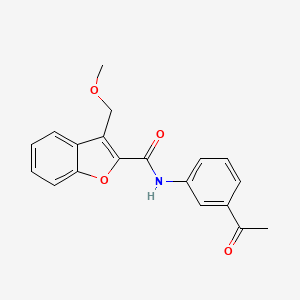
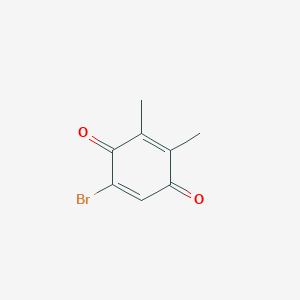
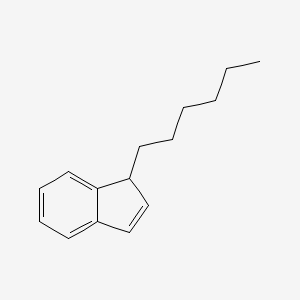
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
